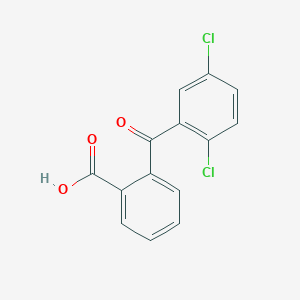

2-(2,5-Dichlorobenzoyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dichlorobenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O3/c15-8-5-6-12(16)11(7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHSEHBYRXACBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357911 | |

| Record name | Benzoic acid, 2-(2,5-dichlorobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106022-00-8 | |

| Record name | Benzoic acid, 2-(2,5-dichlorobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,5-Dichlorobenzoyl)benzoic Acid: Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2,5-dichlorobenzoyl)benzoic acid, a molecule of interest in organic synthesis and potentially in the development of novel chemical entities. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from established chemical principles, data on closely related analogs, and documented synthetic pathways to offer a robust scientific profile.

Molecular Structure and Identification

2-(2,5-Dichlorobenzoyl)benzoic acid is an aromatic ketone and a carboxylic acid. Its structure consists of a benzoic acid moiety substituted at the 2-position with a 2,5-dichlorobenzoyl group.

-

IUPAC Name: 2-(2,5-Dichlorobenzoyl)benzoic acid

-

Molecular Formula: C₁₄H₈Cl₂O₃

-

Molecular Weight: 295.12 g/mol

The structural arrangement of the two chlorinated phenyl rings and the carboxylic acid group dictates the molecule's chemical reactivity and potential biological activity. The presence of the electron-withdrawing chlorine atoms and the ketone linkage influences the acidity of the carboxylic acid and the electron density of the aromatic systems.

Caption: Chemical structure of 2-(2,5-Dichlorobenzoyl)benzoic acid.

Synthesis and Reaction Mechanisms

The primary route for the synthesis of 2-aroylbenzoic acids is the Friedel-Crafts acylation of an aromatic compound with phthalic anhydride or its derivatives. For 2-(2,5-dichlorobenzoyl)benzoic acid, this involves the reaction of 1,4-dichlorobenzene with a phthalic acid derivative in the presence of a Lewis acid catalyst.

A documented method for a similar compound involves the use of phthaloyl chloride. This approach is expected to be applicable for the synthesis of the target molecule.

Reaction Scheme:

Caption: General reaction scheme for the Friedel-Crafts acylation to synthesize 2-(2,5-dichlorobenzoyl)benzoic acid.

Experimental Protocol: Friedel-Crafts Acylation

The following is a generalized protocol based on the synthesis of analogous compounds.

Materials:

-

1,4-Dichlorobenzene

-

Phthaloyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide, nitrobenzene - use with extreme caution due to toxicity)

-

Hydrochloric acid (concentrated)

-

Water

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 1,4-dichlorobenzene and the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add phthaloyl chloride dropwise from the dropping funnel, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude 2-(2,5-dichlorobenzoyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and glassware is critical as aluminum chloride, the Lewis acid catalyst, reacts vigorously with water, which would deactivate it.

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid required to generate the highly reactive acylium ion from phthaloyl chloride, which can then undergo electrophilic aromatic substitution on the deactivated 1,4-dichlorobenzene ring.

-

Controlled Temperature: The initial low temperature during the addition of reagents helps to control the exothermic reaction. Subsequent heating is necessary to drive the reaction to completion, especially with a deactivated aromatic substrate.

-

Acidic Workup: The acidic workup is essential to hydrolyze the aluminum complex formed with the product and to ensure the carboxylic acid is in its protonated form for extraction.

Physicochemical Properties

| Property | Predicted Value/Description | Rationale |

| Melting Point (°C) | 160 - 180 | The melting point of the analogous 2-(2,4-Dichlorobenzoyl)benzoic Acid is reported to be 178-181 °C. The substitution pattern will influence crystal packing, but a similar range is expected. |

| Boiling Point (°C) | > 300 | High molecular weight and polar functional groups suggest a high boiling point, likely with decomposition. |

| Solubility | Insoluble in water. Soluble in polar organic solvents such as ethanol, acetone, and ethyl acetate. | The large, nonpolar aromatic structure and the presence of two chlorine atoms lead to low aqueous solubility. The carboxylic acid and ketone groups allow for solubility in polar organic solvents. |

| pKa | 3.0 - 4.0 | The carboxylic acid group is expected to be more acidic than benzoic acid (pKa ~4.2) due to the electron-withdrawing effect of the dichlorobenzoyl substituent. |

Spectroscopic Characterization

While experimental spectra for 2-(2,5-dichlorobenzoyl)benzoic acid are not widely published, the expected spectroscopic features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.2 ppm) corresponding to the protons on the two substituted benzene rings. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the two distinct aromatic rings. The carbonyl carbons of the ketone and the carboxylic acid will be observed at low field (typically >165 ppm). The carbon atoms attached to the chlorine atoms will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching vibration for the carboxylic acid carbonyl group, expected around 1700-1720 cm⁻¹.

-

Another strong C=O stretching vibration for the ketone carbonyl group, likely in the range of 1660-1680 cm⁻¹.

-

C-Cl stretching vibrations in the fingerprint region (below 1000 cm⁻¹).

-

Aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 294 and an M+2 peak of significant intensity due to the presence of two chlorine atoms. Common fragmentation patterns would include the loss of -OH, -COOH, and cleavage at the benzoyl linkage.

Potential Applications and Future Research

While specific applications for 2-(2,5-dichlorobenzoyl)benzoic acid are not extensively documented, its structural motifs suggest potential utility in several areas of chemical research and development:

-

Intermediate in Organic Synthesis: As a derivative of both benzoic acid and benzophenone, it can serve as a versatile building block for the synthesis of more complex molecules, including dyes, polymers, and pharmaceutical agents.

-

Precursor to Biologically Active Compounds: The benzophenone and benzoic acid scaffolds are present in many biologically active compounds. This molecule could be a precursor for the synthesis of novel compounds with potential pharmacological activities.

Further research is warranted to fully characterize the physicochemical properties and explore the synthetic utility and potential biological activities of 2-(2,5-dichlorobenzoyl)benzoic acid. The development of a reliable and scalable synthetic protocol would be a crucial first step in enabling these investigations.

Safety and Handling

As with any chemical compound, 2-(2,5-dichlorobenzoyl)benzoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on the data for related compounds, it may be an irritant to the eyes, skin, and respiratory system.

References

Sources

An In-depth Technical Guide to 2-(2,5-Dichlorobenzoyl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(2,5-dichlorobenzoyl)benzoic acid, a molecule of interest for researchers and professionals in organic synthesis and drug development. While this specific isomer is not widely cataloged, this document extrapolates from established chemical principles and data on analogous compounds to present its core characteristics, a robust synthesis protocol, and its potential as a valuable scaffold in medicinal chemistry.

Compound Identification and Physicochemical Properties

2-(2,5-Dichlorobenzoyl)benzoic acid belongs to the family of substituted benzophenones, which are notable for their utility as photoinitiators and as foundational structures in the synthesis of biologically active compounds.

A specific CAS number for 2-(2,5-dichlorobenzoyl)benzoic acid is not readily found in major chemical databases. This suggests it is a novel or less-common research chemical. For reference, the closely related isomer, 2-(3,5-Dichlorobenzoyl)benzoic acid, is registered under CAS Number 33184-61-1.

Table 1: Predicted and Inferred Physicochemical Properties

| Property | Value/Description | Rationale / Comparative Data Source |

| Molecular Formula | C₁₄H₈Cl₂O₃ | Derived from chemical structure. |

| Molecular Weight | 295.12 g/mol | Calculated from the molecular formula. |

| IUPAC Name | 2-(2,5-dichlorobenzoyl)benzoic acid | Standard chemical nomenclature. |

| Appearance | White to off-white crystalline solid | Typical appearance for related benzoylbenzoic acids.[1] |

| Melting Point | 170-185 °C (Predicted) | Extrapolated from analogous compounds such as 2-(2,4-Dichlorobenzoyl)benzoic Acid (178-181 °C).[2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, benzene). | Characteristic of aromatic carboxylic acids.[1] |

Synthesis of 2-(2,5-Dichlorobenzoyl)benzoic Acid

The most logical and established route for synthesizing 2-(aroyl)benzoic acids is the Friedel-Crafts acylation of an aromatic substrate with phthalic anhydride.[3][4] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds to an aromatic ring.

For the synthesis of 2-(2,5-dichlorobenzoyl)benzoic acid, the reaction involves the acylation of 1,4-dichlorobenzene with phthalic anhydride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[5] The electron-withdrawing nature of the two chlorine atoms deactivates the 1,4-dichlorobenzene ring, necessitating stoichiometric amounts of the catalyst and often elevated temperatures to drive the reaction to completion.[5]

The causality behind this choice of reaction is its high reliability and predictability. The acylium ion, formed from the reaction between phthalic anhydride and AlCl₃, is a potent electrophile that will attack the electron-rich (albeit deactivated) dichlorobenzene ring. The resulting ketone is less reactive than the starting arene, which advantageously prevents further acylation reactions.[5]

Experimental Workflow: Friedel-Crafts Acylation

Caption: Experimental workflow for the synthesis of 2-(2,5-Dichlorobenzoyl)benzoic acid.

Detailed Step-by-Step Protocol

This protocol is adapted from a validated procedure for the synthesis of 2-(2,4-Dichlorobenzoyl)benzoic Acid and is expected to yield the desired 2,5-dichloro isomer with high fidelity.[2]

-

Preparation: In a fume hood, equip a dry 500 mL three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel. Protect the apparatus from atmospheric moisture with drying tubes.

-

Reagent Charging: Charge the flask with 1,4-dichlorobenzene (1.0 mol) and phthalic anhydride (0.2 mol). Heat the mixture in an oil bath to 120°C to create a molten solution.

-

Catalyst Addition: With vigorous stirring, carefully and portion-wise add anhydrous aluminum chloride (0.48 mol) to the hot solution. The addition is exothermic and will release HCl gas.

-

Reaction: Maintain the reaction mixture at 120°C with continuous stirring for 3 hours. The mixture will become viscous and darken in color.

-

Quenching: After 3 hours, remove the flask from the oil bath and allow it to cool to room temperature, then place it in an ice bath to cool further.

-

Hydrolysis: Slowly and cautiously add 100 mL of cold water dropwise to the reaction mixture to quench the unreacted AlCl₃ and hydrolyze the aluminum complex of the product. This step is highly exothermic and will generate significant amounts of HCl gas.

-

Isolation: The product will precipitate as a solid. Isolate the crude solid by vacuum filtration.

-

Washing: Thoroughly wash the filter cake with distilled water until the filtrate is neutral to pH paper, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.

-

Purification: Recrystallize the crude product from a suitable solvent, such as benzene or an ethanol/water mixture, to obtain pure 2-(2,5-dichlorobenzoyl)benzoic acid.

-

Drying: Dry the purified crystals in a vacuum oven.

Safety and Handling

As a self-validating system, every protocol must prioritize safety. Based on data from closely related dichlorinated benzoic acids, 2-(2,5-dichlorobenzoyl)benzoic acid should be handled with care.

Table 2: GHS Hazard Information (Inferred)

| Hazard Class | GHS Classification | Precautionary Statements | Source |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | P264, P280, P302+P352, P332+P313 | [6][7] |

| Eye Damage/Irritation | Category 2A (H319: Causes serious eye irritation) | P280, P305+P351+P338, P337+P313 | [6][7] |

| Target Organ Toxicity | Category 3 (H335: May cause respiratory irritation) | P261, P271, P304+P340, P312 | [6] |

Handling Precautions:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Avoid inhalation of dust and contact with skin and eyes.[7]

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[8]

Applications in Drug Development & Medicinal Chemistry

While direct biological activity data for 2-(2,5-dichlorobenzoyl)benzoic acid is not available, its core structure is highly relevant to medicinal chemistry. Substituted benzoic acids are a privileged scaffold in drug discovery. Specifically, 2,5-substituted benzoic acid derivatives have been identified as promising dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1.

Rationale for Application: A Scaffold for Anti-Cancer Agents

Anti-apoptotic proteins of the Bcl-2 family are frequently overexpressed in various cancers, allowing tumor cells to evade programmed cell death (apoptosis).[4] Small molecule inhibitors that block the function of these proteins can restore the natural apoptotic process, making them a validated and highly sought-after class of anti-cancer therapeutics.

Research has shown that a 2,5-substituted benzoic acid scaffold can be optimized to bind with high affinity to the BH3-binding groove of both Mcl-1 and Bfl-1 proteins.[4] The development of dual inhibitors is particularly strategic, as it may offer broader efficacy across different cancer types and could potentially circumvent resistance mechanisms that arise from dependence on a single anti-apoptotic protein.[4]

Caption: Role of the 2,5-substituted benzoic acid scaffold in inhibiting anti-apoptotic proteins.

2-(2,5-Dichlorobenzoyl)benzoic acid represents a starting point for the synthesis of a library of such inhibitors. The carboxylic acid and ketone functionalities serve as versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to improve potency and selectivity.

Conclusion

2-(2,5-Dichlorobenzoyl)benzoic acid is a structurally interesting but under-characterized compound. Based on established principles of organic chemistry, it can be reliably synthesized via Friedel-Crafts acylation. Its true value for researchers lies in its potential as a foundational scaffold for the development of novel therapeutics, particularly in the field of oncology. The insights provided in this guide offer a solid basis for its synthesis, safe handling, and exploration in future drug discovery programs.

References

- Sigma-Aldrich. (2024).

- Chemsrc. (2025). 2,5-Dichlorobenzoyl chloride | CAS#:2905-61-5.

- Fisher Scientific. (2025).

- Fisher Scientific. (2024).

- PubChem. (n.d.). 2,5-Dichlorobenzoic acid.

- ChemicalBook. (2025). Synthesis Methods of 2,5 - Dichlorobenzoic Acid.

- Sigma-Aldrich. (n.d.). 2,5-Dichlorobenzoic acid 97%.

- Tokyo Chemical Industry. (2025). Safety Data Sheet for 3,5-Dichlorobenzoyl Chloride.

- Stolar, T., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry.

- ChemicalBook. (n.d.). 2,5-Dichlorobenzoic acid synthesis.

- ChemBK. (2025). 2,5-Dichlorobenzoic acid.

- ChemicalBook. (2026). 2,5-Dichlorobenzoic acid | 50-79-3.

- Chemicea. (n.d.). 2,5-Dichloro benzoic acid | 50-79-3.

- Dissertation. (n.d.).

- PrepChem.com. (n.d.). Synthesis of 2-(2,4-Dichlorobenzoyl)benzoic Acid.

- Organic Chemistry Portal. (n.d.).

- PubChem. (n.d.). 2-(2,5-Dimethylbenzoyl)benzoic acid.

- Heller, G. (1920). The Friedel and Crafts Reaction with Phthalic Anhydride. Journal of the American Chemical Society.

- CymitQuimica. (n.d.). CAS 85-52-9: 2-Benzoylbenzoic acid.

- BenchChem. (2025).

- MilliporeSigma. (n.d.). 2,5-Dichlorobenzoic acid for synthesis 50-79-3.

- Google Patents. (n.d.). US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben).

Sources

- 1. CAS 85-52-9: 2-Benzoylbenzoic acid | CymitQuimica [cymitquimica.com]

- 2. prepchem.com [prepchem.com]

- 3. Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids - Dissertation [m.dissertationtopic.net]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.es [fishersci.es]

Technical Guide: Synthesis, Characterization, and Application of 2-(2,5-Dichlorobenzoyl)benzoic Acid

Executive Summary

In advanced organic synthesis and materials science, 2-(2,5-Dichlorobenzoyl)benzoic acid serves as a critical intermediate, most notably in the production of 1,4-dichloroanthraquinone—a foundational scaffold for complex dyes, pigments, and bioactive anthraquinone derivatives[1]. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptions. Here, we will dissect the physicochemical properties, the mechanistic causality behind its synthesis via Friedel-Crafts acylation, and the rigorous self-validating protocols required to ensure high-fidelity downstream cyclization.

Physicochemical Profiling

Understanding the exact physical parameters of 2-(2,5-Dichlorobenzoyl)benzoic acid is the first step in designing robust purification and analytical workflows. The presence of two electron-withdrawing chlorine atoms on the benzoyl ring significantly impacts the molecule's solubility, acidity (pKa), and electrophilic reactivity during subsequent cyclization steps.

Quantitative Data Summary

| Property | Value |

| IUPAC Name | 2-(2,5-Dichlorobenzoyl)benzoic acid |

| CAS Number | 106022-00-8[2] |

| Molecular Formula | C14H8Cl2O3[2] |

| Molecular Weight | 295.12 g/mol [2] |

| Structural Features | Ortho-substituted benzoic acid with a 2,5-dichlorobenzoyl moiety |

| Downstream Utility | Precursor to 1,4-dichloroanthraquinone[1] |

Mechanistic Synthesis: Friedel-Crafts Acylation

Causality & Experimental Design

The synthesis of 2-(2,5-Dichlorobenzoyl)benzoic acid is traditionally achieved through the Friedel-Crafts acylation of 1,4-dichlorobenzene. While phthalic anhydride is a common acylating agent, utilizing phthaloyl chloride in the presence of an aluminum chloride (AlCl₃) catalyst often yields superior regiocontrol and conversion rates[1].

The "Why" Behind the Method:

-

Catalyst Dosing: AlCl₃ must be added in controlled portions. The formation of the reactive acylium ion is highly exothermic. Bulk addition risks thermal runaway, which can lead to the decomposition of the acylium intermediate and the formation of unwanted polymeric byproducts.

-

Steam Distillation Workup: 1,4-dichlorobenzene has a relatively high melting point (53°C) and can easily co-precipitate with the target product during a standard aqueous quench. Steam distillation exploits the volatility of unreacted 1,4-dichlorobenzene, allowing for a clean, phase-separated isolation of the non-volatile 2-(2,5-Dichlorobenzoyl)benzoic acid without the need for resource-intensive column chromatography[1].

Step-by-Step Protocol: Synthesis Workflow

-

Preparation: Equip a dry, multi-neck round-bottom flask with a reflux condenser, mechanical stirrer, and an inert gas (N₂/Ar) inlet.

-

Reagent Charging: Charge the flask with 1,4-dichlorobenzene and phthaloyl chloride (molar ratio optimized for your specific scale, typically an excess of the arene acts as both reactant and solvent).

-

Catalyst Addition: Gradually add 0.7 to 1.5 molar equivalents of AlCl₃ in small portions while maintaining the internal temperature below 40°C to control the exotherm[1].

-

Reaction Maturation: Heat the mixture to the target reaction temperature (typically 80-100°C) and monitor the consumption of phthaloyl chloride via HPLC.

-

Quenching: Once complete, cool the mixture to <100°C and carefully quench by pouring it into dilute hydrochloric acid or ice water[1].

-

Purification: Subject the quenched mixture to steam distillation to strip off all unreacted 1,4-dichlorobenzene[1].

-

Isolation: The crude 2-(2,5-Dichlorobenzoyl)benzoic acid will precipitate from the aqueous phase as a solid. Isolate via vacuum filtration while hot (approx. 90°C), wash with hot water to remove residual aluminum salts, and dry at 120°C[1].

Figure 1: Mechanistic workflow from 1,4-dichlorobenzene to 1,4-dichloroanthraquinone.

Downstream Application: Cyclization to 1,4-Dichloroanthraquinone

Causality & Experimental Design

To convert the intermediate into 1,4-dichloroanthraquinone, an intramolecular electrophilic aromatic substitution must occur. The "Why" Behind the Method: The cyclization requires harsh conditions—specifically 96% sulfuric acid at 150°C [1]. The strong acid protonates the carboxylic acid group, generating an electrophilic acylium ion. Because the adjacent dichlorophenyl ring is heavily deactivated by the two electron-withdrawing chlorine atoms, the high thermal energy (150°C) is strictly required to overcome the activation energy barrier for the ring closure[1].

Step-by-Step Protocol: Cyclization

-

Acid Charging: Charge a reaction vessel with 330 g of 96% sulfuric acid.

-

Substrate Addition: Slowly enter 37.6 g of the dried, crude 2-(2,5-Dichlorobenzoyl)benzoic acid into the acid while maintaining steady mechanical stirring[1].

-

Thermal Activation: Heat the acidic melt to 150°C. Maintain this exact temperature for 4 hours to drive the intramolecular cyclization to completion[1].

-

Controlled Cooling: Remove the heat source and allow the melt to cool to approximately 80°C[1].

-

Precipitation: Dilute the mixture by carefully adding 300 mL of water dropwise under vigorous stirring. Caution: Highly exothermic dilution.[1]

-

Isolation: Filter the resulting precipitate, wash with water until the filtrate is completely neutral (pH 7), and dry at 120°C to yield 1,4-dichloroanthraquinone (typical yields ~65% based on starting materials)[1].

Analytical Validation System

A self-validating protocol ensures that the intermediate is structurally sound before committing it to the harsh cyclization step. Do not rely solely on mass yield; employ a tripartite validation system.

-

LC-MS Profiling: Confirm the molecular weight. For a formula of C14H8Cl2O3 (MW: 295.12 g/mol ), negative ion mode electrospray ionization (ESI-) should yield a characteristic[M-H]⁻ peak at m/z ~293, along with the expected chlorine isotope pattern (M, M+2, M+4 in a 9:6:1 ratio).

-

NMR Spectroscopy: ¹H-NMR is critical to confirm regiochemistry. Ensure the proton shifts align with a 2,5-dichloro substitution pattern rather than a 2,4- or 3,4- isomer, which would fundamentally alter the geometry of the final anthraquinone.

-

Functional Competency Assay: Subject a 1-gram aliquot of the crude intermediate to the 96% H₂SO₄ cyclization protocol. A successful conversion to 1,4-dichloroanthraquinone validates both the chemical identity and the purity of the bulk batch.

Figure 2: Tripartite analytical validation system for intermediate verification.

References

1.[2] 2-(2,5-dichlorophenylsulfanyl)benzoic acid | Sigma-Aldrich. Source: sigmaaldrich.com. URL: 2.[1] DE3513981A1 - Process for the preparation of 1,4-dichloroanthraquinone - Google Patents. Source: google.com. URL:

Sources

In-Depth Technical Guide to the Solubility of 2-(2,5-Dichlorobenzoyl)benzoic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(2,5-Dichlorobenzoyl)benzoic acid in various organic solvents. While specific, consolidated solubility data for this compound is not widely published, this document serves as a first-principles guide for researchers, chemists, and drug development professionals. It covers the theoretical underpinnings of solubility based on the compound's molecular structure, a systematic approach to solvent selection, a detailed, field-proven experimental protocol for solubility determination, and methods for data analysis. This guide is designed to empower scientists to generate reliable and reproducible solubility data, a critical parameter in process chemistry, crystallization, and formulation development.[1][2]

Introduction: The Critical Role of Solubility

In the fields of pharmaceutical sciences and fine chemical synthesis, understanding the solubility of a compound is a cornerstone of process development.[1][3] The solubility of an active pharmaceutical ingredient (API) or a key intermediate, such as 2-(2,5-Dichlorobenzoyl)benzoic acid, dictates critical process parameters, including reaction kinetics, purification efficiency, crystallization behavior, and ultimately, the bioavailability of a drug product.[2][3] An improper choice of solvent can lead to issues such as poor yield, insufficient purity, unfavorable crystal morphology, or the formation of undesirable polymorphs or solvates.[1][3][4]

2-(2,5-Dichlorobenzoyl)benzoic acid is a dichlorinated aromatic keto-acid. Its applications may include use as an intermediate in the synthesis of more complex molecules, such as pesticides or pharmaceuticals.[5] Given its structural features, predicting its solubility requires a nuanced understanding of its physicochemical properties. This guide provides the necessary theoretical and practical foundation for researchers to systematically approach this challenge.

Physicochemical Profile of 2-(2,5-Dichlorobenzoyl)benzoic acid

Before any experimental work, a thorough analysis of the molecule's structure provides invaluable insight into its expected solubility behavior.

Molecular Structure: C₁₄H₈Cl₂O₃ Molecular Weight: 307.12 g/mol Key Functional Groups:

-

Carboxylic Acid (-COOH): A polar group capable of acting as both a hydrogen bond donor and acceptor.[6][7] This group imparts acidic properties and suggests that solubility will be pH-dependent in protic solvents.

-

Ketone (C=O): A polar group that can act as a hydrogen bond acceptor.

-

Dichlorinated Benzene Rings: Two aromatic rings substituted with chlorine atoms. These large, non-polar moieties contribute significantly to the molecule's hydrophobicity. The chlorine atoms add to the molecular weight and introduce polar C-Cl bonds, but their overall effect is an increase in non-polar surface area.

Predicted Properties:

-

Melting Point: Approximately 151-156 °C.[8] A relatively high melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome by the solvent.

-

Water Solubility: Reported as very low (<0.1 g/100 mL or 0.8 g/L).[5][8][9] This is expected due to the large hydrophobic backbone.

-

pKa: The carboxylic acid group makes the molecule acidic, with a predicted pKa around 2.51.[5][10] This indicates it is a relatively strong organic acid.

The molecule presents a dualistic nature: the polar carboxylic acid and ketone groups will favor interactions with polar solvents, while the large dichlorophenyl rings will favor non-polar solvents.[11][12][13] This balance is the key to understanding its solubility profile.

A Systematic Approach to Solvent Selection

Choosing the right solvents to screen is the most critical step in a solubility study. A haphazard selection wastes time and resources. Our approach is to categorize solvents based on their polarity and hydrogen bonding capability, which directly relates to the "like dissolves like" principle.[11][12][13]

A logical workflow for solvent selection is outlined below.

Caption: Step-by-step workflow for the shake-flask method.

Step-by-Step Procedure

-

Preparation:

-

To a series of glass vials, add an excess amount of 2-(2,5-Dichlorobenzoyl)benzoic acid (e.g., 20-30 mg). The key is to ensure solid remains after equilibration.

-

Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to each vial.

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a predetermined period. Causality Check: A 24-hour period is often sufficient, but for poorly understood systems or compounds that may form stable solvates, 48 or even 72 hours may be necessary. To validate this, samples can be taken at different time points (e.g., 24h, 48h) to confirm the concentration has reached a plateau. This is a critical self-validating step. [14]

-

-

Phase Separation:

-

After equilibration, visually confirm that excess solid remains in each vial.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. This step is crucial to avoid transferring solid particles during sampling.

-

-

Sampling and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. Expert Insight: The first few drops should be discarded to saturate any potential binding sites on the filter membrane. This ensures the collected filtrate is representative of the bulk solution.

-

-

Dilution:

-

Accurately perform a serial dilution of the filtrate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve. Meticulous dilution is essential for accuracy.

-

-

Quantification:

-

Calculation:

-

Use the concentration obtained from the calibration curve and the dilution factor to calculate the original concentration in the saturated solution.

-

Solubility is typically expressed in mg/mL or mol/L.

-

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison between solvents. While experimental data must be generated, the table below serves as a template for reporting results.

Table 1: Hypothetical Solubility Data for 2-(2,5-Dichlorobenzoyl)benzoic acid at 25°C

| Solvent | Solvent Class | Expected Solubility (mg/mL) | Rationale / Interpretation |

| Heptane | Non-Polar | Very Low (< 1) | The molecule's polar groups dominate, leading to poor compatibility with purely non-polar solvents. |

| Toluene | Non-Polar (Aromatic) | Low (1 - 10) | Pi-pi stacking interactions between toluene and the compound's aromatic rings may slightly improve solubility over aliphatic non-polar solvents. |

| Ethyl Acetate | Polar Aprotic | Moderate (10 - 50) | Good balance of polarity to interact with the acid/ketone groups and a less polar ethyl group to interact with the backbone. |

| Acetonitrile | Polar Aprotic | Moderate (10 - 50) | Strong dipole moment allows for effective solvation of polar moieties. |

| Acetone | Polar Aprotic | Moderate to High (20 - 100) | Similar to ACN, its ability to accept hydrogen bonds and its polarity make it a good solvent candidate. |

| Methanol | Polar Protic | High (50 - 200) | Excellent hydrogen bonding capabilities allow it to effectively disrupt the crystal lattice and solvate the carboxylic acid. [6][7] |

| Ethanol | Polar Protic | High (50 - 200) | Similar to methanol, provides strong hydrogen bonding interactions. |

| DMSO | Polar Aprotic | Very High (> 200) | A powerful, highly polar solvent capable of disrupting strong intermolecular forces. Often a solvent of last resort due to its high boiling point. [14] |

Conclusion

This guide establishes a robust scientific framework for determining the solubility of 2-(2,5-Dichlorobenzoyl)benzoic acid in organic solvents. By integrating a theoretical analysis of the molecular structure with a systematic and self-validating experimental protocol, researchers can confidently generate the high-quality data essential for informed decision-making in chemical process development and pharmaceutical formulation. The principles and methodologies detailed herein are broadly applicable to other complex organic molecules, serving as a foundational reference for any solubility characterization study.

References

- StudyPug. Polarity in Chemistry: Understanding Molecular Interactions.

- Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.

- Scribd. Janssen Solvent Selection in Pharmaceutical Crystallisation.

- YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development.

- Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE.

- LibreTexts. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.

- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.

- ACS Publications. (2024, December 10). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357.

- PMC. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir.

- CK-12 Foundation. (2026, January 1). Hydrogen Bonding.

- Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water.

- Phytosafe. OECD 105.

- KREATiS. High-accuracy water solubility determination using logK.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- ChemBK. (2025, August 19). 2,5-Dichlorobenzoic acid - Physico-chemical Properties.

- FILAB. Solubility testing in accordance with the OECD 105.

- PubChem. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784.

- Benchchem. An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.

- ChemicalBook. 2,5-Dichlorobenzoic acid CAS#: 50-79-3.

- MilliporeSigma. 2,5-Dichlorobenzoic acid for synthesis 50-79-3.

- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.

- Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method.

- Agilent. Ultra-fast Solubility Sample Analysis using SPE-TOF.

- ResearchGate. The solubility of benzoic acid in seven solvents..

- Scribd. Solubility and Properties of Benzoic Acid | PDF.

- Fisher Scientific. 2,5-Dichlorobenzoic acid, 97%, Thermo Scientific.

- ChemicalBook. (2026, January 13). 2,5-Dichlorobenzoic acid | 50-79-3.

- Impactfactor. (2025, September 25). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi.

Sources

- 1. crystallizationsystems.com [crystallizationsystems.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. youtube.com [youtube.com]

- 4. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,5-Dichlorobenzoic acid CAS#: 50-79-3 [m.chemicalbook.com]

- 6. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. chembk.com [chembk.com]

- 9. 2,5-Dichlorobenzoic acid, 97%, Thermo Scientific | Fisher Scientific [fishersci.ca]

- 10. 2,5-Dichlorobenzoic acid | 50-79-3 [chemicalbook.com]

- 11. Polarity in Chemistry: Understanding Molecular Interactions [studypug.com]

- 12. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 13. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. agilent.com [agilent.com]

- 17. impactfactor.org [impactfactor.org]

Friedel-Crafts acylation products of 1,4-dichlorobenzene

An In-Depth Technical Guide to the Friedel-Crafts Acylation of 1,4-Dichlorobenzene

Abstract

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the formation of carbon-carbon bonds to produce aryl ketones.[1] This guide provides a comprehensive technical overview of the Friedel-Crafts acylation of 1,4-dichlorobenzene, a critical transformation for the synthesis of valuable chemical intermediates. Due to the electron-withdrawing and deactivating nature of its two chlorine substituents, 1,4-dichlorobenzene presents unique challenges in reactivity and regioselectivity.[2] This document delves into the underlying reaction mechanism, explores the factors governing product selectivity, presents detailed experimental protocols, and offers insights into catalyst selection and process optimization. The primary focus is on the synthesis of 2',5'-dichloroacetophenone, a key precursor in the manufacturing of pharmaceuticals and agrochemicals.[2][3]

The Mechanistic Pathway: An Electrophilic Aromatic Substitution

The Friedel-Crafts acylation of 1,4-dichlorobenzene proceeds via a well-established multi-step mechanism involving the generation of a potent electrophile which is then attacked by the aromatic ring.[4] A strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is essential to drive the reaction with this deactivated substrate.[2]

Step 1: Generation of the Acylium Ion The reaction is initiated by the interaction between the acylating agent (e.g., acetyl chloride) and the Lewis acid catalyst. The Lewis acid coordinates to the halogen of the acyl chloride, facilitating its departure and forming a highly electrophilic, resonance-stabilized carbocation known as the acylium ion.[5][6]

Step 2: Nucleophilic Attack by the Aromatic Ring The π-electron system of the 1,4-dichlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[4] This attack temporarily disrupts the ring's aromaticity, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma (σ) complex.[6]

Step 3: Restoration of Aromaticity In the final step, a weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom bearing the new acyl group.[5] This deprotonation restores the stable aromatic system, yielding the final aryl ketone product and regenerating the Lewis acid catalyst.[4]

Caption: General mechanism for Friedel-Crafts acylation.

Regioselectivity with a Deactivated Substrate

The reactivity and orientation of substitution in Friedel-Crafts reactions are dictated by the electronic and steric properties of the substrate. 1,4-Dichlorobenzene is an electron-deactivated aromatic compound, rendering it less nucleophilic and thus less reactive than benzene.

The two chlorine atoms are ortho-, para-directing substituents, yet they deactivate the ring through their inductive electron-withdrawing effect. In 1,4-dichlorobenzene, all four available positions for substitution are ortho to a chlorine atom. The key factors determining the site of acylation are:

-

Electronic Effects: The chlorine atoms direct the incoming electrophile to the positions ortho to them (positions 2, 3, 5, and 6).

-

Steric Hindrance: The presence of the chlorine atoms can sterically hinder the approach of the bulky acylating agent.

Considering the symmetry of 1,4-dichlorobenzene, acylation at positions 2, 3, 5, or 6 would all result in the same product: 2,5-dichloroacetophenone . The reaction shows high regioselectivity, affording this single isomer as the major product. A significant advantage of Friedel-Crafts acylation over alkylation is the prevention of polysubstitution; the resulting electron-withdrawing ketone group deactivates the ring, making it less susceptible to a second acylation.[2][7]

Comparative Experimental Data

The yield and purity of 2,5-dichloroacetophenone are highly dependent on reaction conditions. The choice of catalyst, solvent, temperature, and reaction time are critical parameters for process optimization. Below is a summary of quantitative data from various reported protocols.

| Substrate | Acylating Agent | Catalyst | Conditions | Yield | Purity | Reference |

| 1,4-Dichlorobenzene | Acetyl Chloride | Anhydrous AlCl₃ | Melted substrate at 80°C, then 40°C for 6h | 63.3% | Not specified | [3] |

| o-Dichlorobenzene | Acetyl Chloride | Anhydrous AlCl₃ | Heated to 100°C for 5h | 95% | 99% (GC) | [3] |

| m- or p-Dichlorobenzene | Acetyl Chloride | Anhydrous AlCl₃ | 90-130°C, excess dichlorobenzene | Not specified | Not specified | [8] |

Note: The high yield reported for o-dichlorobenzene highlights how isomer choice can significantly impact reaction outcomes. For 1,4-dichlorobenzene, a stoichiometric excess of AlCl₃ is often noted as crucial for achieving high yields.[2]

Detailed Experimental Protocol: Synthesis of 2,5-Dichloroacetophenone

This protocol outlines a robust laboratory procedure for the acylation of 1,4-dichlorobenzene. It is imperative that all glassware is thoroughly dried and reagents are anhydrous, as moisture can deactivate the Lewis acid catalyst.

Reagents and Materials:

-

1,4-Dichlorobenzene (e.g., 29.4 g, 0.2 mol)

-

Anhydrous Aluminum Chloride (AlCl₃) (e.g., 33.7 g, 0.253 mol)

-

Acetyl Chloride (freshly distilled) (e.g., 10.3 g, 0.13 mol)

-

Dichloromethane (DCM)

-

Ice Water

-

1M Potassium Hydroxide (KOH) or Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Three-necked flask, condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

-

Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the system from atmospheric moisture with a drying tube.

-

Substrate Preparation: Add 1,4-dichlorobenzene to the flask and heat it to 80°C to melt the solid.[2][3]

-

Catalyst and Reagent Addition: Once the substrate is molten, add the anhydrous aluminum chloride. Begin stirring the mixture. Add the acetyl chloride dropwise from the dropping funnel over a period of approximately 30 minutes.[2] The reaction is exothermic and may generate HCl gas; ensure it is performed in a well-ventilated fume hood.[2]

-

Reaction: After the addition is complete, maintain the reaction mixture at 40°C for 6 hours with continuous stirring to ensure completion.[2][3]

-

Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare an ice-water mixture (e.g., 100 mL). Slowly and cautiously pour the reaction mixture onto the ice water with stirring to quench the reaction and decompose the aluminum chloride complex.[2] This step is highly exothermic.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of dichloromethane.[2][3]

-

Washing: Combine the organic layers and wash them sequentially with water, a 1M potassium hydroxide or saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and evaporate the solvent under reduced pressure using a rotary evaporator.[2][3]

-

Purification: The crude product, 2',5'-dichloroacetophenone, can be purified by vacuum distillation. Collect the fraction boiling at 145-147°C at 2 mmHg.[3]

Caption: General workflow for Friedel-Crafts acylation experiments.

Product and Its Applications

The primary product of this reaction is 2',5'-dichloroacetophenone . It is a clear yellow to brownish liquid organic intermediate.[9]

-

CAS Number: 2476-37-1[9]

-

Physical Properties:

This compound is a valuable building block in organic synthesis. For example, it is used to prepare 2,5-dichlorophenol through a subsequent Baeyer-Villiger oxidation and hydrolysis.[3] It has also been utilized in the synthesis of other complex molecules like 5-chloro-2-(2-thienylthio)acetophenone.[10]

Troubleshooting and Optimization

Low Conversion:

-

Catalyst Activity: Standard Lewis acids like AlCl₃ may require forcing conditions (higher temperatures, longer reaction times) for deactivated substrates.

-

Catalyst Deactivation: Ensure all reagents and glassware are anhydrous. Moisture will hydrolyze and deactivate the Lewis acid.

-

Temperature: Acylation of deactivated rings often requires elevated temperatures to proceed at a reasonable rate.

Improving Selectivity:

-

Catalyst Choice: While AlCl₃ is common, other catalysts can influence product distribution. Shape-selective catalysts like certain zeolites can favor specific isomers by sterically directing the acylation.

-

Reaction Conditions: Modifying the temperature and solvent can affect the isomer ratio in reactions where multiple products are possible.

Safety Precautions

-

The Friedel-Crafts reaction is exothermic and can generate corrosive HCl gas. It must be performed in a well-ventilated fume hood.[2]

-

Anhydrous aluminum chloride is highly reactive and moisture-sensitive. Handle with care in a dry environment.[2]

-

Acetyl chloride is corrosive and a lachrymator. Always handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2]

-

The quenching process is highly exothermic. Add the reaction mixture to ice water slowly and with caution.[2]

Conclusion

The Friedel-Crafts acylation of 1,4-dichlorobenzene is a robust and highly regioselective method for the synthesis of 2,5-dichloroacetophenone. Despite the deactivated nature of the substrate, high yields can be achieved through careful control of reaction conditions, particularly the exclusion of moisture and the use of a stoichiometric amount of a strong Lewis acid catalyst like aluminum chloride. The resulting product is a versatile intermediate, underscoring the industrial and academic importance of this classic organic transformation.

References

- Google Patents. GB1118864A - A process for the preparation of 2,4-and 2,5-dichloroacetophenone and trichloroacetophenones.

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

-

ResearchGate. (2025, December 16). Cleaner Routes for Friedel-Crafts Acylation. Available at: [Link]

-

Alkali Scientific. 2′,5′-Dichloroacetophenone, 1 X 50 g (183199-50G). Available at: [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

-

Wikipedia. (2020, August 24). Friedel–Crafts reaction. Available at: [Link]

-

The Chemistry Teacher. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available at: [Link]

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Available at: [Link]

Sources

- 1. science-revision.co.uk [science-revision.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. GB1118864A - A process for the preparation of 2,4-and 2,5-dichloroacetophenone and trichloroacetophenones - Google Patents [patents.google.com]

- 9. 2',5'-Dichloroacetophenone | 2476-37-1 [chemicalbook.com]

- 10. alkalisci.com [alkalisci.com]

An In-Depth Technical Guide to Differentiating 2-(2,5-Dichlorobenzoyl)benzoic acid and 2,5-Dichlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and complex organic synthesis, the precise identification of chemical entities is paramount. Structurally similar compounds, such as 2-(2,5-Dichlorobenzoyl)benzoic acid and its potential precursor or impurity, 2,5-Dichlorobenzoic acid, present a significant analytical challenge. Misidentification can lead to compromised product purity, altered biological activity, and potential safety concerns. This technical guide provides a comprehensive framework for the unambiguous differentiation of these two molecules. It synthesizes fundamental principles with practical, field-proven methodologies, focusing on spectroscopic and chromatographic techniques. By explaining the causal relationships behind the analytical data, this guide equips researchers and quality control professionals with the necessary tools for robust compound characterization and validation.

Introduction

The journey of a drug from discovery to market is underpinned by rigorous quality control, where the chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 2,5-Dichlorobenzoic acid is a known intermediate in the synthesis of various compounds, including herbicides and pharmaceuticals[1][2][3]. 2-(2,5-Dichlorobenzoyl)benzoic acid, a more complex derivative, can arise in related synthetic pathways, for instance, through Friedel-Crafts reactions involving 1,4-dichlorobenzene and phthalic anhydride analogs[4]. Given their structural relationship, one can be an impurity or a synthetic precursor to the other, making their clear distinction a critical quality control checkpoint. This guide will dissect their molecular differences and present a multi-faceted analytical strategy for their definitive identification and separation.

Section 1: Molecular Structure and Physicochemical Properties

The fundamental differences between the two compounds originate from their distinct molecular structures. Understanding these differences is the first step in developing a robust analytical strategy.

Chemical Structure Analysis

-

2,5-Dichlorobenzoic acid is a single-ring aromatic carboxylic acid. It consists of a benzene ring substituted with a carboxylic acid group (-COOH) and two chlorine atoms at positions 2 and 5[5].

-

2-(2,5-Dichlorobenzoyl)benzoic acid is a diaryl ketone derivative. It features two benzene rings connected by a ketone (carbonyl) bridge. One ring is substituted with a carboxylic acid group, and the other is substituted with two chlorine atoms at the 2' and 5' positions.

Below is a visual representation of their structures.

Caption: Molecular structures of the two subject compounds.

Physicochemical Properties Comparison

The addition of the dichlorobenzoyl group results in significant changes to the molecule's physical properties. These differences, summarized in the table below, can influence solubility, melting point, and chromatographic behavior.

| Property | 2,5-Dichlorobenzoic acid | 2-(2,5-Dichlorobenzoyl)benzoic acid |

| Molecular Formula | C₇H₄Cl₂O₂ | C₁₄H₈Cl₂O₃ |

| Molecular Weight | 191.01 g/mol [5][6] | 295.12 g/mol [7] |

| Melting Point | 152-156 °C | Data not readily available in searches |

| Appearance | White to beige powder or needles[5] | No specific data found |

| Solubility | 0.8 g/L in water | Expected to be lower than 2,5-dichlorobenzoic acid in water due to increased size and hydrophobicity. |

Section 2: Spectroscopic Differentiation

Spectroscopic techniques provide a fingerprint of a molecule's structure. For the two compounds , NMR, IR, and Mass Spectrometry each offer unique and definitive points of differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation in organic chemistry.

-

¹H NMR Spectroscopy:

-

2,5-Dichlorobenzoic acid: The spectrum will be relatively simple. It will show three distinct aromatic proton signals in the aromatic region (~7.3-8.0 ppm) and a characteristic broad singlet for the carboxylic acid proton, typically far downfield (>10 ppm), which is exchangeable with D₂O[8]. The integration of the aromatic region will correspond to 3 protons.

-

2-(2,5-Dichlorobenzoyl)benzoic acid: The spectrum will be significantly more complex. It will feature signals for two different aromatic rings, resulting in a more crowded aromatic region with a total integration of 7 protons (4 on the benzoic acid ring and 3 on the dichlorophenyl ring). The carboxylic acid proton will also be present as a broad singlet downfield. The distinct patterns and larger number of aromatic protons provide an unequivocal distinction.

-

-

¹³C NMR Spectroscopy:

-

2,5-Dichlorobenzoic acid: Will display 7 unique carbon signals: 6 for the aromatic ring (4 CH and 2 C-Cl/C-COOH) and 1 for the carbonyl carbon of the carboxylic acid (~165-175 ppm).

-

2-(2,5-Dichlorobenzoyl)benzoic acid: Will show 14 unique carbon signals. Crucially, it will exhibit two distinct carbonyl signals: one for the carboxylic acid (~165-175 ppm) and another for the ketone bridge (~190-200 ppm). The presence of this second, downfield ketone signal is a definitive marker.

-

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The key difference lies in the carbonyl (C=O) absorptions.

-

2,5-Dichlorobenzoic acid: The spectrum is dominated by features of a carboxylic acid. This includes a very broad O-H stretch from approximately 2500 to 3300 cm⁻¹ (due to hydrogen bonding) and a strong C=O stretch typically around 1700-1725 cm⁻¹[9].

-

2-(2,5-Dichlorobenzoyl)benzoic acid: This molecule contains both a carboxylic acid and a diaryl ketone. Its IR spectrum will therefore show:

-

The broad O-H stretch (2500-3300 cm⁻¹) and C=O stretch (~1700-1725 cm⁻¹) of the carboxylic acid.

-

A second, distinct C=O stretch for the diaryl ketone. Conjugation to two aromatic rings typically lowers this frequency to the 1650-1680 cm⁻¹ region[10]. The presence of two C=O bands in the carbonyl region is a clear diagnostic feature.

-

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, offering another layer of confirmation.

-

2,5-Dichlorobenzoic acid:

-

Molecular Ion (M⁺): A distinct peak cluster will appear at m/z 190/192/194, corresponding to the isotopic pattern of two chlorine atoms (³⁵Cl and ³⁷Cl). The nominal mass is 191.01 g/mol [5].

-

Key Fragments: Common fragmentation includes the loss of -OH (M-17) to give [C₇H₃Cl₂O]⁺ at m/z 173/175, and loss of -COOH (M-45) to give [C₆H₃Cl₂]⁺ at m/z 145/147[5][11].

-

-

2-(2,5-Dichlorobenzoyl)benzoic acid:

-

Molecular Ion (M⁺): The molecular ion peak cluster will be observed at a much higher mass, m/z 294/296/298, consistent with its molecular weight of 295.12 g/mol [7].

-

Key Fragments: The fragmentation will be more complex. Expect to see fragments corresponding to the stable dichlorobenzoyl cation ([C₇H₃Cl₂O]⁺ at m/z 173/175) and potentially fragments arising from cleavage of the bond between the carbonyl bridge and the benzoic acid ring.

-

Section 3: Chromatographic Separation

When dealing with a mixture of the two compounds, chromatographic separation is essential for both identification and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the method of choice for separating non-volatile organic acids. The significant difference in polarity and size between the two molecules makes for a straightforward separation using reversed-phase chromatography.

Principle (Causality): In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. 2-(2,5-Dichlorobenzoyl)benzoic acid is significantly larger and more nonpolar than 2,5-Dichlorobenzoic acid. Therefore, it will interact more strongly with the C18 stationary phase and will be retained longer, resulting in a later elution time. Adjusting the mobile phase pH to be acidic (e.g., pH 2.5-3.0) is critical to keep the carboxylic acid groups in their protonated, less polar form, ensuring good peak shape and retention[12][13].

Detailed HPLC Protocol:

-

Instrumentation: Standard HPLC system with a UV or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Phosphoric Acid in Water.

-

Solvent B: Acetonitrile.

-

-

Elution: A gradient elution is recommended for optimal separation and peak shape.

-

Start at 70% A / 30% B.

-

Linear gradient to 30% A / 70% B over 10 minutes.

-

Hold for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at 230 nm, where both benzoic acid derivatives show strong absorbance[14][15].

-

Injection Volume: 10 µL.

Self-Validation: The method's performance should be validated by ensuring a baseline resolution (Rs > 2) between the two peaks. Retention times should be stable and reproducible.

Caption: A typical workflow for HPLC-based separation and analysis.

Section 4: Synthetic Context and Implications

The need to distinguish these compounds often arises from their roles in synthetic chemistry. 2,5-Dichlorobenzoic acid serves as a starting material for agrochemicals and other complex molecules[3][16]. 2-(2,5-Dichlorobenzoyl)benzoic acid could be formed in a Friedel-Crafts acylation reaction between a derivative of phthalic acid and 1,4-dichlorobenzene[4].

In a drug development setting, if the target molecule is derived from 2-(2,5-Dichlorobenzoyl)benzoic acid, any unreacted 2,5-Dichlorobenzoic acid starting material would be a process-related impurity. Regulatory agencies require stringent control and monitoring of such impurities. The analytical methods described herein are therefore not just for identification but are crucial for ensuring the safety, efficacy, and quality of the final pharmaceutical product.

Conclusion

The differentiation of 2-(2,5-Dichlorobenzoyl)benzoic acid and 2,5-Dichlorobenzoic acid, while challenging due to their shared moieties, is readily achievable through a systematic analytical approach. The structural distinction is clear: a simple substituted benzoic acid versus a more complex diaryl ketone. This fundamental difference manifests in predictable and measurable ways across multiple analytical platforms.

Key Differentiating Features Summary:

-

NMR: A proton integration ratio of 3 vs. 7 in the aromatic region (¹H NMR) and the presence of a unique ketone carbon signal around 190-200 ppm (¹³C NMR) for 2-(2,5-Dichlorobenzoyl)benzoic acid.

-

IR: The appearance of a second, lower-frequency carbonyl band (1650-1680 cm⁻¹) for the ketone in 2-(2,5-Dichlorobenzoyl)benzoic acid.

-

MS: A significantly higher molecular weight (295 vs. 191 g/mol ) for 2-(2,5-Dichlorobenzoyl)benzoic acid.

-

HPLC: A longer retention time for the larger, more nonpolar 2-(2,5-Dichlorobenzoyl)benzoic acid on a C18 column.

By combining these techniques, researchers and drug development professionals can establish an unambiguous identity for each compound, ensuring the integrity of their research and the quality of their products.

References

-

PubChem. (n.d.). 2,5-Dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link][5]

-

Doc Brown's Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link][8]

-

Doc Brown's Chemistry. (2026, February 24). mass spectrum of benzoic acid. Retrieved from [Link][11]

-

Google Patents. (n.d.). US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid. Retrieved from [2]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link][10]

-

Google Patents. (n.d.). US5210313A - Preparation of 2,5-dichlorobenzophenones. Retrieved from [4]

-

Al-Qubati, M., et al. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. Retrieved from [Link][14]

-

MSU Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link][9]

-

ResearchGate. (2018). Methyl 2,5-dichlorobenzoate. Retrieved from [Link][3]

-

El-Deen, A. K., et al. (2023). Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using. Egyptian Journal of Chemistry. Retrieved from [Link][15]

Sources

- 1. 2,5-Dichlorobenzoic acid | 50-79-3 [chemicalbook.com]

- 2. US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US5210313A - Preparation of 2,5-dichlorobenzophenones - Google Patents [patents.google.com]

- 5. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,5-Dichlorobenzoic acid | CAS 50-79-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. chemscene.com [chemscene.com]

- 8. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. One moment, please... [journals.ust.edu]

- 15. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]

- 16. Synthesis Methods of 2,5 - Dichlorobenzoic Acid_Chemicalbook [chemicalbook.com]

Literature review on chlorinated benzoylbenzoic acid derivatives

An In-Depth Technical Guide on Chlorinated Benzoylbenzoic Acid Derivatives: Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary

Chlorinated benzoylbenzoic acid (BBA) derivatives, most notably 2-(4-chlorobenzoyl)benzoic acid, represent a highly versatile structural scaffold in both medicinal chemistry and advanced materials science. Characterized by a rigid, three-dimensional diarylketone structure, these compounds serve as critical intermediates for the synthesis of anthraquinones, isoindolinones, and photoremovable protecting groups. This whitepaper synthesizes current literature to provide drug development professionals and synthetic chemists with field-proven protocols, structure-activity relationship (SAR) insights, and mechanistic evaluations of their biological efficacy.

Structural Significance and Chemical Rationale

The core scaffold of 2-benzoylbenzoic acid provides a unique spatial arrangement that is highly favorable for interacting with complex biological targets. The introduction of a chlorine atom—specifically at the para position of the benzoyl ring (e.g., 2-(4-chlorobenzoyl)benzoic acid)—imparts two critical physicochemical advantages:

-

Electronic Effects: The inductive electron-withdrawing nature of the chlorine atom increases the electrophilicity of the bridging carbonyl carbon, making it highly reactive for subsequent intramolecular cyclizations (e.g., forming isoindolinones or anthraquinones)[1].

-

Lipophilicity: Halogenation significantly enhances the lipophilicity (LogP) of the molecule, which is a primary driver for cellular membrane permeability in antimicrobial and anti-inflammatory applications[2].

These derivatives are not only terminal therapeutic agents but also vital precursors to non-steroidal anti-inflammatory drugs (NSAIDs), antihistamines, and bisphthalazinone monomers used in high-performance poly(arylene ether) polymers[3].

Synthetic Methodologies & Experimental Protocols

The synthesis of chlorinated BBA derivatives relies heavily on the Friedel-Crafts acylation pathway. Below is a self-validating, step-by-step protocol for the synthesis of the foundational intermediate, 2-(4-chlorobenzoyl)benzoic acid, followed by its downstream conversion.

Protocol 1: Friedel-Crafts Acylation of 2-(4-Chlorobenzoyl)benzoic Acid

Causality & Rationale: Chlorobenzene is utilized dual-purposely as both the reactant and the solvent to drive the reaction equilibrium forward while preventing polyacylation. Anhydrous aluminum chloride (

Step-by-Step Methodology:

-

Preparation: In a dry, round-bottom flask, dissolve 30 g (0.2 mol) of phthalic anhydride in 122 mL of dried chlorobenzene[4].

-

Catalyst Addition: Slowly add 64 g (0.48 mol) of well-ground anhydrous

under continuous mechanical stirring. Note: The molar excess of -

Thermal Regulation: Allow the reaction temperature to rise gradually until it reaches a moderate reflux. Maintain reflux for 1 hour, utilizing an ice bath if the exothermic reaction becomes too vigorous[4].

-

Visual Validation: The reaction product will spontaneously solidify into a dense complex. This phase change is the primary visual indicator of complete acylium ion consumption and complex formation.

-

Quenching: Transfer the flask to an ice bath. Dropwise, add 300 mL of cold water. Causality: The water hydrolyzes the aluminum complex, liberating the free carboxylic acid and precipitating the crude product[4].

-

Purification: Wash the white precipitate thoroughly with water and cold ethanol. Recrystallize from benzene to yield the pure compound (Melting Point: 146°–148°C)[4].

Protocol 2: Metal-Free Intramolecular Cyclization to Isoindolinones

Recent advances have bypassed harsh metal catalysts to convert chlorinated BBA derivatives into bioactive isoindolinones using chlorosulfonyl isocyanate (CSI) under mild conditions. The CSI acts as a potent electrophile, facilitating the cyclization of the carboxylic acid and the ketone moiety into a 3-hydroxyisoindolinone core[1].

Quantitative Synthesis Yields

The table below summarizes the expected yields of various substituted derivatives based on recent optimization studies.

| Derivative Synthesized | Synthetic Pathway | Catalyst / Reagent | Yield (%) |

| 2-(4-Chlorobenzoyl)benzoic acid | Friedel-Crafts Acylation | ~72% | |

| 3-Hydroxyisoindolinone (Chlorinated) | Intramolecular Cyclization | Chlorosulfonyl Isocyanate | 76% - 86% |

| 2-(2-Aminobenzoyl)benzoic acid | Base-Promoted Aerobic Cascade | Transition-metal free | 69% |

| 5-Methyl-2-(2-aminobenzoyl)benzoic acid | Base-Promoted Aerobic Cascade | Transition-metal free | 74% |

(Data aggregated from BenchChem[3] and ResearchGate[1])

Synthetic pathways of 2-(4-chlorobenzoyl)benzoic acid derivatives.

Biological Mechanisms & Pharmacological Profiling

The rigid diarylketone structure of chlorinated BBA derivatives allows them to act as highly specific competitive inhibitors across multiple biological pathways.

Antimicrobial Activity

Derivatives of 2-benzoylbenzoic acid exhibit potent antimicrobial properties, primarily by inhibiting bacterial RNA polymerase (RNAP), an enzyme essential for bacterial transcription[2]. The structure-activity relationship (SAR) dictates that electron-withdrawing groups (like chlorine or trifluoromethyl) at the 3- or 4-position of the benzoyl ring significantly enhance binding affinity to the RNAP active site[2].

Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)

| Compound / Derivative | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| 2-Benzoylbenzoic acid (Unsubstituted) | Streptococcus mutans | High |

| C3-005 (3,4-dichloro substitution) | Streptococcus pneumoniae | 8 |

| Compound 5e (Halogenated) | Streptococcus pneumoniae | 1 |

| Representative Halogenated Compound | Staphylococcus epidermidis | 0.5 |

(Data sourced from BenchChem biological activity reports[2])

Anti-Inflammatory Action

Chlorinated BBA derivatives serve as critical precursors to NSAIDs. Their mechanism of action is dual-fold:

-

COX Inhibition: They competitively bind to the hydrophobic channel of cyclooxygenase (COX) enzymes, blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins[3].

-

NF-κB Pathway Modulation: Advanced derivatives inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκB. This sequesters NF-κB in the cytoplasm, halting the transcription of inflammatory cytokines[2].

Mechanism of NF-κB and COX-2 inhibition by chlorinated BBA derivatives.

Metabolic Enzyme Inhibition (Alzheimer's & Diabetes)

Recent in vitro and in silico molecular docking studies have demonstrated that isoindolinones synthesized from 2-benzoylbenzoic acid derivatives are highly potent inhibitors of metabolic enzymes associated with neurodegenerative and metabolic diseases[1]. The presence of the halogenated aromatic ring allows for optimal π-π stacking and hydrophobic interactions within the enzyme binding pockets.

Enzyme Inhibition Constants (

(Data sourced from ResearchGate[1])

Advanced Applications: Photoremovable Protecting Groups (PPGs)

Beyond traditional pharmacology, 2-benzoylbenzoic acid derivatives are utilized as photoreversible inhibitors in chemical biology. Esters of these derivatives can covalently bind to and inhibit serine proteases (such as chymotrypsin). The resulting acyl-enzymes are highly stable to hydrolysis in the dark. However, upon irradiation at 366 nm, the compound undergoes a photochemical cleavage, releasing the free, active enzyme and yielding the corresponding 2-aroylbenzoic acid as a byproduct[5]. This mechanism provides researchers with precise spatiotemporal control over enzyme activity in complex biological systems.

Conclusion

Chlorinated benzoylbenzoic acid derivatives are far more than simple synthetic intermediates. Through precise structural modifications—specifically the exploitation of the electrophilic and lipophilic properties of the chlorine substituent—these compounds unlock a vast array of therapeutic applications. From acting as the foundational building blocks for robust poly(arylene ether)s to serving as potent inhibitors of bacterial RNAP and metabolic enzymes, the 2-(4-chlorobenzoyl)benzoic acid scaffold remains a cornerstone of modern drug discovery and materials engineering.

References

-

Metal‐Free Synthesis via Intramolecular Cyclization, Enzyme Inhibition Properties and Molecular Docking of Novel Isoindolinones ResearchGate[Link]

-

Synthesis of 2-(4-Chlorobenzoyl)benzoic acid PrepChem[Link]

-

Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Chemical Reviews - ACS Publications[Link]

Sources

Technical Whitepaper & Safety Protocol: 2-(2,5-Dichlorobenzoyl)benzoic Acid

Executive Summary

2-(2,5-Dichlorobenzoyl)benzoic acid (CAS: 106022-00-8) is a highly specialized ortho-aroylbenzoic acid derivative[1]. In industrial organic synthesis and pharmaceutical drug development, it functions as a critical penultimate intermediate. Its primary application is the synthesis of 1,4-dichloroanthraquinone—a foundational scaffold used extensively in the development of advanced anthraquinone-based dyes, pigments, and biologically active agents[2]. This whitepaper synthesizes the physicochemical profiling, hazard management protocols, and field-proven synthetic methodologies required for handling this compound safely and effectively.

Physicochemical Profiling

Accurate physicochemical data is essential for predicting the compound's behavior during synthesis, purification, and storage[1].

| Property | Value |

| Chemical Name | 2-(2,5-Dichlorobenzoyl)benzoic acid |

| CAS Registry Number | 106022-00-8 |

| Molecular Formula | C14H8Cl2O3 |

| Molecular Weight | 295.12 g/mol |

| Appearance | Solid (White to off-white powder) |

| Solubility | Soluble in basic aqueous solutions, DMSO, and hot ethanol |